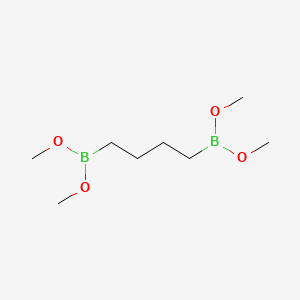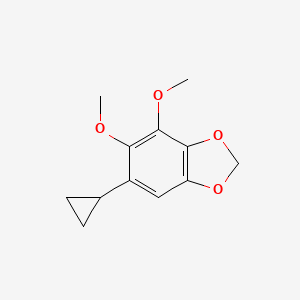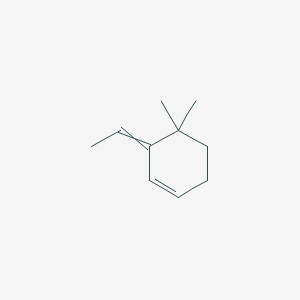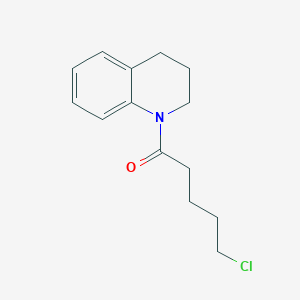methyl}benzoate CAS No. 92997-43-8](/img/structure/B14359060.png)
Ethyl 2-{[(E)-phenyldiazenyl](2-phenylhydrazinylidene)methyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{(E)-phenyldiazenylmethyl}benzoate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its unique structure, which includes a phenyldiazenyl group and a phenylhydrazinylidene group attached to a benzoate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{(E)-phenyldiazenylmethyl}benzoate typically involves the reaction of ethyl benzoate with appropriate diazonium salts and hydrazine derivatives. The reaction conditions often require an acidic or basic catalyst to facilitate the formation of the ester bond. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the product. The process may also include purification steps such as distillation or recrystallization to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-{(E)-phenyldiazenylmethyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
Ethyl 2-{(E)-phenyldiazenylmethyl}benzoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-{(E)-phenyldiazenylmethyl}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl benzoate: A simpler ester with similar structural features but lacking the phenyldiazenyl and phenylhydrazinylidene groups.
Methyl benzoate: Another ester with a similar benzoate structure but with a methyl group instead of an ethyl group.
Phenylhydrazine: A related compound with a similar hydrazine structure but without the ester linkage.
Uniqueness
Ethyl 2-{(E)-phenyldiazenylmethyl}benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
92997-43-8 |
|---|---|
Fórmula molecular |
C22H20N4O2 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
ethyl 2-(N'-anilino-N-phenyliminocarbamimidoyl)benzoate |
InChI |
InChI=1S/C22H20N4O2/c1-2-28-22(27)20-16-10-9-15-19(20)21(25-23-17-11-5-3-6-12-17)26-24-18-13-7-4-8-14-18/h3-16,23H,2H2,1H3 |
Clave InChI |
RHGKPWDFQHUPKV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC=C1C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



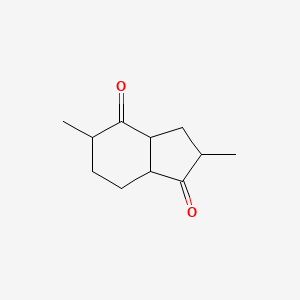
![5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal](/img/structure/B14359014.png)
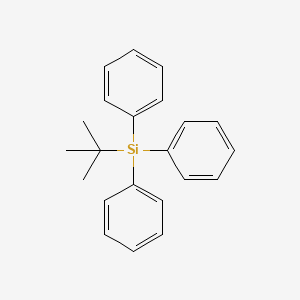
![2-Hydroxy-4-[(iodoacetyl)(methyl)amino]benzoic acid](/img/structure/B14359030.png)

![Ethanone, 1-(2,4-dimethoxyphenyl)-2-[4-(diphenylmethyl)-1-piperazinyl]-](/img/structure/B14359039.png)
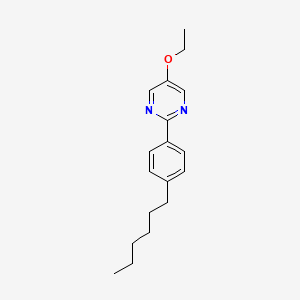
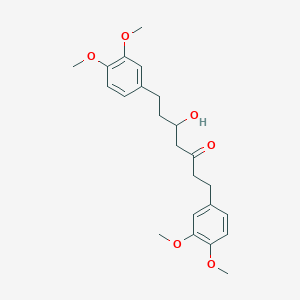
![5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14359056.png)
